DAMPA Methyl Ester
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Overview
Description
Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate is a compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its complex structure and potential therapeutic properties. This compound is often studied for its role in antineoplastic agents and its relationship with methotrexate and its impurities .
Mechanism of Action
Target of Action
The primary target of Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate is the Putative dehydrogenase/reductase SDR family member 4-like 2 . This protein is part of the short-chain dehydrogenases/reductases (SDR) family, which are known to be involved in a variety of metabolic pathways and cellular processes.
Mode of Action
Given its structural similarity to other pteridine derivatives, it is likely that it interacts with its target protein, potentially altering its function .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate typically involves multiple steps. One common method starts with the preparation of 2,4-diaminopteridin-6-ylmethyl chloride, which is then reacted with methylamine to form the intermediate. This intermediate is further reacted with 4-aminobenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate has numerous scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and interaction with biological molecules.
Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate include:
Methotrexate: A well-known antineoplastic agent with a similar structure and mechanism of action.
Pralatrexate: Another antifolate compound with similar therapeutic properties.
Aminopterin: A compound with a similar structure and biological activity.
Uniqueness
Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. This uniqueness contributes to its potential therapeutic properties and its use in various scientific research applications .
Properties
IUPAC Name |
methyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c1-23(11-5-3-9(4-6-11)15(24)25-2)8-10-7-19-14-12(20-10)13(17)21-16(18)22-14/h3-7H,8H2,1-2H3,(H4,17,18,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFNJDZYIIOJMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299929 |
Source
|
Record name | Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23853-09-0 |
Source
|
Record name | NSC133722 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133722 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.